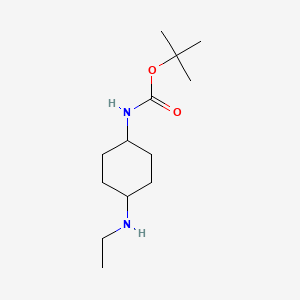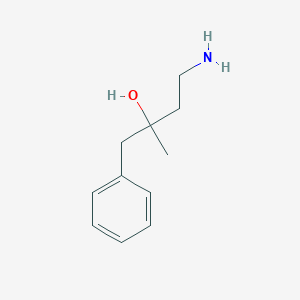
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as Difopein, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein-protein interactions, which makes it a valuable tool for studying various biological processes.
Scientific Research Applications
Modulation of Potassium Channels and Migraine Models
Compounds featuring morpholine and difluorophenyl groups have been explored for their biological activity, particularly in the modulation of potassium channels. For example, morpholinylphenyl derivatives have shown significant activity in rat models of migraine by acting as KCNQ2 potassium channel openers, indicating potential applications in neuroscience and the development of novel migraine therapeutics (Yong-Jin Wu et al., 2003).
Ionic Liquids and Material Science
N-Alkyl- and N-fluoroalkyl-substituted morpholine derivatives have been synthesized and characterized for their potential as ionic liquids and materials with unique thermal and physical properties. Such compounds have applications in material science, particularly where the properties of ionic liquids are leveraged for solvents, electrolytes, and in the development of novel materials with tailored thermal stabilities (Jinwi Kim et al., 2004).
Neurokinin-1 Receptor Antagonism
Derivatives incorporating fluoroaryl and morpholine functionalities have been investigated for their action as neurokinin-1 receptor antagonists, showing effectiveness in pre-clinical models relevant to emesis and depression. This suggests the potential use of such compounds in the development of treatments for psychiatric and gastrointestinal disorders (Timothy Harrison et al., 2001).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach for the production of oxalamides from nitroaryl compounds has been developed, highlighting the versatility of oxalamide derivatives in organic synthesis. This research points towards applications in pharmaceutical and material sciences, where oxalamide functionalities contribute to the properties of final products (V. Mamedov et al., 2016).
Catalysis and Organic Synthesis
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the amidation of (hetero)aryl chlorides, demonstrating the role of oxalamide derivatives in facilitating organic transformations. This catalytic activity is crucial for developing pharmaceuticals and complex organic molecules, illustrating the broad applicability of such compounds in chemistry (Subhadip De et al., 2017).
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3S/c19-12-3-4-13(20)14(10-12)22-18(25)17(24)21-11-15(16-2-1-9-27-16)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQLWAAKWZOFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

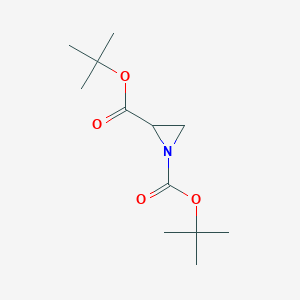
![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B3013047.png)
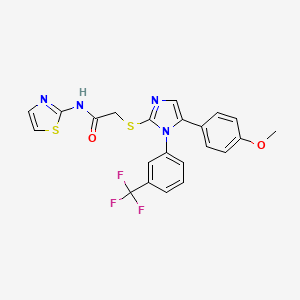
![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)



![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)
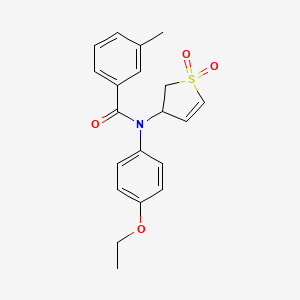
![(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline](/img/structure/B3013062.png)
